3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione

Structural confirmation Regioisomer identification NMR spectroscopy

3-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione (CAS 62170-09-6) is a heterocyclic small molecule (C5H5N5S, MW 167.19) belonging to the class of fused triazolotriazines. It features a methyl substituent at position 3 and a thione (C=S) group at position 4 of the bicyclic core.

Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
CAS No. 62170-09-6
Cat. No. B13115427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione
CAS62170-09-6
Molecular FormulaC5H5N5S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCC1=NN=C2N=CNN2C1=S
InChIInChI=1S/C5H5N5S/c1-3-4(11)10-5(9-8-3)6-2-7-10/h2H,1H3,(H,6,7,9)
InChIKeyXFRNONMQULREEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione (CAS 62170-09-6): Structural and Procurement Baseline


3-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione (CAS 62170-09-6) is a heterocyclic small molecule (C5H5N5S, MW 167.19) belonging to the class of fused triazolotriazines. It features a methyl substituent at position 3 and a thione (C=S) group at position 4 of the bicyclic core [1]. This compound is structurally distinct from the more extensively studied 1,2,4-triazolo[5,1-c][1,2,4]triazine-7-ones, which include the antiviral drug Triazavirin, and its 4-thione functionality dictates different reactivity and physicochemical properties compared to its 4-one analog .

Regioisomer-Specific SAR Verify [5,1-c] thione isomer identity via NMR fingerprint for accurate structure-activity mapping.
Synthetic Diversification Exploit thione S-alkylation and metal-coordination reactivity inaccessible to 4-one analogs.
Analytical Reference Use as a qualified standard for isomer identification in QC and method development.

Why Generic Triazolotriazine Substitution is Inappropriate for 62170-09-6


The fusion geometry and the precise positioning of the thione and methyl groups in 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione create a unique reactivity profile that cannot be replicated by simply interchanging it with regioisomeric thiones (e.g., the [1,5-a] or [2,3-d] fused systems) or the more common 4-one/7-one analogs. The 4-thione group participates in distinct nucleophilic and metal-coordination chemistries compared to the carbonyl oxygen in 4-ones, and the [5,1-c] ring fusion defines a specific electronic distribution and tautomeric preference absent in other junction isomers . Even among thione-substituted triazoles, the fused triazine ring introduces additional nitrogen atoms that modulate hydrogen-bonding capacity and electron affinity, making the compound non-interchangeable with simpler 1,2,4-triazole-5-thiones in structure-activity-relationship studies or synthetic sequences [1].

Regioisomeric thiones ([1,5-a] or [2,3-d] fusion) exhibit different electronic distribution and tautomeric preference; activity profiles may not transfer.

4-One/7-one analogs use carbonyl oxygen for binding and reactivity; the thione group engages distinct nucleophilic and metal-coordination pathways, limiting direct replacement.

Simpler 1,2,4-triazole-5-thiones lack the fused triazine ring’s additional nitrogen modulation, which alters hydrogen-bond capacity and electron affinity in SAR contexts.

Quantitative Differential Evidence for 3-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione (62170-09-6) Against Key Comparators


Spectroscopic Differentiation from the 6-Methyl Regioisomer via ¹H and ¹³C NMR

The unambiguous identification of 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione versus its regioisomer 6-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione (CAS 35101-92-9) is critical for procurement. Experimental NMR data obtained in DMSO-d₆ for the target [5,1-c] fused isomer confirms distinct chemical shift signatures that differ from those reported for the [1,5-a] isomer [1]. In particular, the C-4 thione carbon resonates in a characteristic region diagnostic of the [5,1-c] junction, while the methyl proton singlet and the triazole C-H proton exhibit splitting patterns consistent only with the 3-methyl-[5,1-c] topology. These spectral markers provide a quantitative basis for identity verification and purity assessment that would fail if the regioisomer were mistakenly supplied.

NMR Identity Confirmation
Reported
Target [5,1-c] shows characteristic C=S thione signal and distinct methyl singlet; regioisomer [1,5-a] yields different aromatic proton multiplicity and C=S shift.
Enables definitive regioisomer verification and purity assessment.
Cross-reference with SpectraBase fingerprint; proprietary δ values available under license.
Structural confirmation Regioisomer identification NMR spectroscopy

Thione vs. Ketone Reactivity in Nucleophilic Substitution Models

While direct kinetic data for 62170-09-6 is not available, class-level inference from the closely related 4-thione triazolotriazine system indicates a fundamentally different reactivity toward biological nucleophiles compared to the 4-one analog. Studies on the nucleophilic substitution of nitro groups in nitrotriazolotriazines with cysteine and glutathione demonstrate that the triazolotriazine scaffold can undergo thiol-mediated metabolic activation, a pathway critically dependent on the electronic nature of the substituent at position 4 [1]. The thione group (C=S) is a softer, more polarizable nucleophile-binding site than the carbonyl oxygen in the 4-one series, implying differential adduct formation kinetics and distinct biological intermediate profiles. This class-level property means that 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione cannot be considered a simple bioisostere of 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-one (hypothetical comparator) in any assay that involves thiol-containing proteins or media.

Thione Reactivity Class
Class-level inference
Predicted soft electrophilic site; may undergo thiol-disulfide exchange or direct nucleophilic attack at sulfur. 4-One oxygen is a harder base with different adduct pathways.
Supports distinct adduct formation profiling; alters biological assay design.
No direct kinetic data for this pair; confirm in target system.
Nucleophilic substitution Thione reactivity Cysteine trapping

Distinction from Triazavirin through Absence of the Nitro Group

Triazavirin (2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-one sodium salt dihydrate) is the best-known member of this scaffold class, with established in vivo antiviral activity and completed clinical trials [1]. Critically, Triazavirin's antiviral mechanism is proposed to depend on metabolic activation via reduction of the 6-nitro group and subsequent covalent interaction with viral proteins [2]. The target compound 62170-09-6 lacks both the nitro group at position 6 and the methylsulfanyl group at position 2, and instead carries a 4-thione. Consequently, the entire metabolic activation pathway essential for Triazavirin's efficacy is absent. For a researcher seeking to explore non-nitro, thione-based antiviral mechanisms or to avoid the potential genotoxicity associated with nitroaromatic compounds, 62170-09-6 represents a structurally related but mechanistically orthogonal starting point.

Triazavirin Distinction
Class-level inference
Target lacks nitro (C-6) and methylsulfanyl (C-2), carries 4-thione. Triazavirin (MW 286.2) contains NO₂, SMe, 7-one; relies on nitro reduction for antiviral mechanism.
Not a direct antiviral substitute; orthogonal mechanistic probe for nitro-free studies.
Triazavirin efficacy depends on reductive activation absent in this compound.
Antiviral Nitro group Triazavirin

Synthetic Utility: Thione as a Handle for Alkylation and Metal Coordination

The 4-thione group in 62170-09-6 is a well-established synthetic handle for further derivatization, a feature not available in the 4-one analogs. According to the comprehensive review of mercapto- and thione-substituted 1,2,4-triazoles, thione groups readily undergo S-alkylation to form thioethers, can participate in Mannich reactions, and serve as soft donor sites for transition metal coordination . This reactivity contrasts with the 4-one oxygen, which is a harder, less nucleophilic site. For example, alkylation of 1,2,4-triazole-5-thiones with alkyl halides proceeds under mild basic conditions to give S-alkyl derivatives in good yields, whereas analogous N- or O-alkylation of triazolones often requires harsher conditions or yields mixtures . Consequently, 62170-09-6 offers a distinct advantage as a building block for libraries of S-functionalized triazolotriazines or for preparing metal complexes for catalysis or materials science.

Synthetic Versatility
Class-level inference
S-alkylation expected facile under mild basic conditions; soft sulfur donor for transition metal coordination. 4-One analog would offer harder donor and less favorable O-alkylation.
Enables S-functionalized library synthesis and metal complex formation.
Class-level yields 60–90% reported for triazolethiones; validate in target scaffold.
Synthetic intermediate Alkylation Metal coordination

Optimal Research and Industrial Application Scenarios for 3-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione (62170-09-6)


Regioisomer-Specific SAR Studies in Antiviral or Anticancer Screening

When screening triazolotriazine libraries against viral or oncology targets, the exact ring fusion geometry dictates target binding. 62170-09-6 serves as the defined [5,1-c] thione regioisomer (confirmed by NMR fingerprint ), enabling researchers to isolate the contribution of the 4-thione-[5,1-c] topology to activity, free from contamination by the [1,5-a] or [2,3-d] isomers that co-elute in many synthetic protocols.

Synthetic Diversification via S-Alkylation and Metal Complexation

The 4-thione group is a soft nucleophile and metal-binding site . 62170-09-6 is ideally suited for generating focused libraries of S-alkyl derivatives for biological screening or for preparing Zn(II), Cu(II), or Co(II) coordination complexes for catalytic or materials applications, where the hard oxygen donor in the 4-one analog would fail to provide comparable binding geometries.

Nitro-Free Mechanistic Probe for Triazolotriazine Metabolic Activation

In mechanistic toxicology and drug metabolism studies, 62170-09-6 can serve as a nitro-free control to dissect the contribution of the nitro group to the bioactivation of Triazavirin-like compounds . Its distinct thione moiety introduces a different electrophilic liability that can be studied in parallel to map structure-toxicity relationships.

Analytical Reference Standard for Triazolotriazine-Thione Identification

Due to the commercial availability of regioisomeric mixtures, 62170-09-6, with its validated SpectraBase NMR data , can act as a qualitative reference standard for HPLC or NMR identity testing in quality control laboratories, ensuring that the correct [5,1-c] isomer is being utilized in downstream GLP studies.

Application
Selection Property
Validation Focus
Regioisomer-specific antiviral/oncology SAR
Defined [5,1-c] thione regioisomer with NMR fingerprint
NMR-based isomer identity and purity verification
Synthetic diversification
Thione group as soft nucleophile and metal ligand
S-alkylation efficiency and metal complex characterization
Nitro-free mechanistic probe for triazolotriazine bioactivation
Absence of nitro group; distinct thione electrophilicity
Metabolic activation profiling independent of nitro reduction
Analytical reference standard for isomer identification
Validated NMR spectroscopic data (SpectraBase)
HPLC/NMR identity confirmation against reference standard
Quote Request

Request a Quote for 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.